3-Hydroxypiperidine
Overview
Description
3-Hydroxypiperidine is a cyclic secondary amine with a hydroxyl group at the third position. It is a key structural element in various natural products and synthetic compounds with medicinal significance. The presence of the hydroxyl group imparts unique chemical properties that make it a valuable scaffold in drug discovery and synthesis .
Synthesis Analysis
The synthesis of 3-hydroxypiperidine derivatives has been achieved through several methods. One approach utilizes D-serine as a chiral template, leading to the stereoselective formation of syn-amino alcohol adducts, which are then transformed into cis- and trans-3-hydroxypipecolic acids . Another method features Rh-catalyzed cyclohydrocarbonylation, which proceeds through common intermediates and results in enantiopure trans- and cis-3-hydroxypiperidine derivatives . Additionally, a chiral N-imino-2-phenyl-1,2-dihydropyridine intermediate has been used for the stereoselective synthesis of L-pipecolic acid and (2S,3S)-3-hydroxypipecolic acid, with the hydroxy substituent introduced via a hetero-Diels-Alder reaction . Iridium-catalyzed allylic substitution has also been employed to synthesize enantio- and diastereoselective 3-hydroxypiperidines .
Molecular Structure Analysis
The molecular structure of 3-hydroxypiperidine derivatives has been elucidated through techniques such as X-ray crystallography. For instance, a diaxial conformation in a 2,3-disubstituted N-Boc-piperidinyl structure has been revealed, providing insights into the three-dimensional arrangement of atoms in these molecules .
Chemical Reactions Analysis
3-Hydroxypiperidine and its derivatives exhibit reactivity in various chemical reactions. Electrophilic substitution reactions of 3-hydroxypyridine derivatives have been studied, with the mechanism and direction influenced by the type of reaction, conditions, and nature of substituents . The reactivity patterns of these compounds have been compared with theoretical calculations to understand their behavior in synthetic processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-hydroxypiperidine derivatives are influenced by their structural features. For example, trans-3-hydroxy-4-morpholinopiperidine has been suggested as a pH-sensitive conformational switch, capable of undergoing a double flip in response to changes in solution acidity or basicity . The hydroxyl group and the piperidine ring contribute to the molecule's ability to form hydrogen bonds and participate in electrostatic interactions, which are crucial for its reactivity and potential biological activity .
Scientific Research Applications
Interaction with Aluminium and Potential Medical Uses
3-Hydroxypiperidine, in the form of hydroxypyridinones, has shown significant promise as an efficient chelator for metals like aluminium (Al) and iron (Fe), suggesting potential medical applications. Specifically, 3-hydroxy-4-pyridinones have garnered attention due to their orally active aluminium-chelating properties, positioning them as potential replacements for desferrioxamine. These compounds exhibit high affinity for Al ions and a favorable lipo-hydrophilic balance, indicating their potential utility as Al scavengers in medical treatments (Santos, 2002).
Implications in Dopamine Receptor Activity
Studies on the pharmacological actions of 3-(3-hydroxyphenyl)-N-n-propylpiperidine, a derivative of 3-Hydroxypiperidine, have revealed complex interactions with dopamine receptors. These interactions vary based on the anatomical location of the receptor sites and experimental conditions. It's suggested that the intrinsic activity of such compounds in pharmacological models is contingent upon the responsiveness of the relevant dopamine receptors, which in turn is related to prior agonist occupancy of these sites. This intricate interplay underlines the need for further investigation to understand the adaptational states of dopamine receptors and how they influence drug action (Clark, Hjorth, Carlsson, 2005).
Role in COPD Treatment
Interestingly, compounds like 3-hydroxy 3-methylglutaryl coenzyme A reductase inhibitors, which may include derivatives of 3-Hydroxypiperidine, have been suggested to have a beneficial effect on the morbidity and mortality of patients with Chronic Obstructive Pulmonary Disease (COPD). Although the majority of the published studies in this area have methodological limitations, the collective literature suggests a potential role of these compounds in treating COPD. However, more robust, prospective interventional trials are needed to conclusively establish their impact on clinically relevant outcomes in COPD (Janda et al., 2009).
Safety And Hazards
3-Hydroxypiperidine causes severe skin burns and eye damage . It may cause respiratory irritation . Pain and redness of eyes are common acute effects . Eye contact can result in corneal damage or blindness . Inhalation of the spray mist may produce severe irritation of the respiratory tract, characterized by coughing, choking, or shortness of breath .
Future Directions
properties
IUPAC Name |
piperidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c7-5-2-1-3-6-4-5/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWOSRSKDCZIFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870212 | |
Record name | 3-Piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxypiperidine | |
CAS RN |
6859-99-0 | |
Record name | 3-Hydroxypiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6859-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidin-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006859990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxypiperidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62082 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperidin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.234 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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